molecular formula C18H29NO3 B13705541 3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine

Cat. No.: B13705541
M. Wt: 307.4 g/mol
InChI Key: DAMJGWVLMFXGGD-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine is a complex organic compound featuring a cyclobutyl ring substituted with a trimethoxyphenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds . The reaction conditions often include palladium catalysts and boron reagents under mild conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to apoptosis in cancer cells . Additionally, this compound may interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Another compound that inhibits tubulin polymerization.

    Podophyllotoxin: Used in the treatment of genital warts and also targets tubulin.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine is unique due to its specific structural features, including the cyclobutyl ring and the trimethoxyphenyl group, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

3-methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]butan-1-amine

InChI

InChI=1S/C18H29NO3/c1-12(2)9-16(19)18(7-6-8-18)13-10-14(20-3)17(22-5)15(11-13)21-4/h10-12,16H,6-9,19H2,1-5H3

InChI Key

DAMJGWVLMFXGGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

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